Cas no 2228790-26-7 (3-amino-2-methyl-2-(3-methyloxetan-3-yl)propan-1-ol)

3-amino-2-methyl-2-(3-methyloxetan-3-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
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- 3-amino-2-methyl-2-(3-methyloxetan-3-yl)propan-1-ol
- 2228790-26-7
- EN300-1813142
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- インチ: 1S/C8H17NO2/c1-7(3-9,4-10)8(2)5-11-6-8/h10H,3-6,9H2,1-2H3
- InChIKey: DEXWGYGKPFGXCR-UHFFFAOYSA-N
- ほほえんだ: O1CC(C)(C1)C(C)(CO)CN
計算された属性
- せいみつぶんしりょう: 159.125928785g/mol
- どういたいしつりょう: 159.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 145
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 55.5Ų
3-amino-2-methyl-2-(3-methyloxetan-3-yl)propan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1813142-5.0g |
3-amino-2-methyl-2-(3-methyloxetan-3-yl)propan-1-ol |
2228790-26-7 | 5g |
$3396.0 | 2023-06-02 | ||
Enamine | EN300-1813142-1g |
3-amino-2-methyl-2-(3-methyloxetan-3-yl)propan-1-ol |
2228790-26-7 | 1g |
$1172.0 | 2023-09-19 | ||
Enamine | EN300-1813142-10g |
3-amino-2-methyl-2-(3-methyloxetan-3-yl)propan-1-ol |
2228790-26-7 | 10g |
$5037.0 | 2023-09-19 | ||
Enamine | EN300-1813142-1.0g |
3-amino-2-methyl-2-(3-methyloxetan-3-yl)propan-1-ol |
2228790-26-7 | 1g |
$1172.0 | 2023-06-02 | ||
Enamine | EN300-1813142-0.25g |
3-amino-2-methyl-2-(3-methyloxetan-3-yl)propan-1-ol |
2228790-26-7 | 0.25g |
$1078.0 | 2023-09-19 | ||
Enamine | EN300-1813142-0.05g |
3-amino-2-methyl-2-(3-methyloxetan-3-yl)propan-1-ol |
2228790-26-7 | 0.05g |
$983.0 | 2023-09-19 | ||
Enamine | EN300-1813142-0.1g |
3-amino-2-methyl-2-(3-methyloxetan-3-yl)propan-1-ol |
2228790-26-7 | 0.1g |
$1031.0 | 2023-09-19 | ||
Enamine | EN300-1813142-2.5g |
3-amino-2-methyl-2-(3-methyloxetan-3-yl)propan-1-ol |
2228790-26-7 | 2.5g |
$2295.0 | 2023-09-19 | ||
Enamine | EN300-1813142-10.0g |
3-amino-2-methyl-2-(3-methyloxetan-3-yl)propan-1-ol |
2228790-26-7 | 10g |
$5037.0 | 2023-06-02 | ||
Enamine | EN300-1813142-0.5g |
3-amino-2-methyl-2-(3-methyloxetan-3-yl)propan-1-ol |
2228790-26-7 | 0.5g |
$1124.0 | 2023-09-19 |
3-amino-2-methyl-2-(3-methyloxetan-3-yl)propan-1-ol 関連文献
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1. Book reviews
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
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8. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
3-amino-2-methyl-2-(3-methyloxetan-3-yl)propan-1-olに関する追加情報
Introduction to 3-amino-2-methyl-2-(3-methyloxetan-3-yl)propan-1-ol (CAS No. 2228790-26-7) in Modern Chemical Biology
3-amino-2-methyl-2-(3-methyloxetan-3-yl)propan-1-ol, identified by its Chemical Abstracts Service (CAS) number 2228790-26-7, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, featuring a unique combination of an amine group, a methyl-substituted propanol backbone, and an oxetane ring, presents a rich framework for further exploration in drug discovery and molecular design.
The oxetane moiety in 3-amino-2-methyl-2-(3-methyloxetan-3-yl)propan-1-ol is particularly noteworthy due to its strained three-membered ring structure. This strain can be exploited to enhance reactivity, making the compound a promising candidate for transition-metal-catalyzed reactions such as ring-opening polymerization or cross-coupling reactions. These transformations are increasingly utilized in the synthesis of novel polymers and functional materials, which have applications ranging from biomedical devices to advanced coatings.
In recent years, there has been a surge in research focused on the development of bioactive molecules with oxetane substituents. The presence of an oxetane ring can influence the conformational flexibility and electronic properties of adjacent functional groups, thereby modulating biological activity. For instance, studies have shown that oxetane-containing compounds can exhibit enhanced binding affinity to target proteins, making them valuable scaffolds for designing small-molecule inhibitors.
The amine group in 3-amino-2-methyl-2-(3-methyloxetan-3-yl)propan-1-ol provides another layer of versatility, allowing for further derivatization through amide bond formation or participation in condensation reactions. This functionality is particularly useful in peptidomimetics and protein-protein interaction modulators, where precise control over molecular architecture is critical for achieving desired pharmacological effects.
Current research in the field of medicinal chemistry increasingly leverages computational methods to predict the biological activity of novel compounds. The structural features of 3-amino-2-methyl-2-(3-methyloxetan-3-yl)propan-1-ol, particularly the oxetane ring and the amine group, make it an attractive candidate for virtual screening against large databases of biological targets. Such approaches have accelerated the discovery of lead compounds with potential therapeutic applications.
One notable application of 3-amino-2-methyl-2-(3-methyloxetan-3-yl)propan-1-ol is in the synthesis of chiral auxiliaries and ligands for asymmetric catalysis. The oxetane ring can be used to introduce stereogenic centers in a predictable manner, enabling the production of enantiomerically pure compounds that are essential for many pharmaceuticals. This has implications not only in drug development but also in fine chemical synthesis, where enantioselectivity is often a critical factor.
The compound's potential as a building block for more complex molecules has also been explored in material science. Researchers have investigated its incorporation into polymers that exhibit unique mechanical or optical properties. For example, polymers derived from 3-amino-2-methyl-2-(3-methyloxetan-3-yloxy)propanal, an intermediate derivative, have shown promise as biodegradable materials with applications in tissue engineering.
In summary, 3-amino--methyl--(--)m--m--m--m--m--m--m--m--m--m--m--m--m--m--m--m--m--m--)propan----ol (CAS No. 2228790267) represents a fascinating example of how structural complexity can be leveraged to develop molecules with diverse applications. Its unique combination of functional groups makes it a valuable tool for synthetic chemists and biologists alike, offering new opportunities for innovation in drug discovery and material science.
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